molecular formula C10H16ClNO B13937343 2-Chloro-1-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one CAS No. 53725-32-9

2-Chloro-1-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)ethan-1-one

Cat. No.: B13937343
CAS No.: 53725-32-9
M. Wt: 201.69 g/mol
InChI Key: JHCJFCYTMUKOBD-UHFFFAOYSA-N
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Description

1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. This compound is notable for its unique structural features, including the presence of a chloroacetyl group and four methyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.

    Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrrole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel organic materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- can be compared with other pyrrole derivatives such as:

    1H-PYRROLE, 2,5-DIMETHYL-: This compound lacks the chloroacetyl group and has different reactivity and applications.

    1H-PYRROLE, 1-ACETYL-2,5-DIMETHYL-: Similar to the target compound but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.

    1H-PYRROLE, 1-(BROMOACETYL)-2,5-DIMETHYL-:

The uniqueness of 1H-PYRROLE, 1-(CHLOROACETYL)-2,5-DIHYDRO-2,2,5,5-TETRAMETHYL- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

53725-32-9

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-chloro-1-(2,2,5,5-tetramethylpyrrol-1-yl)ethanone

InChI

InChI=1S/C10H16ClNO/c1-9(2)5-6-10(3,4)12(9)8(13)7-11/h5-6H,7H2,1-4H3

InChI Key

JHCJFCYTMUKOBD-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(N1C(=O)CCl)(C)C)C

Origin of Product

United States

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